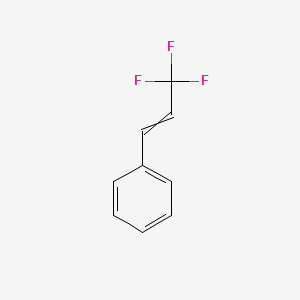
Trifluoromethylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylstyrene is a versatile organic compound characterized by the presence of a trifluoromethyl group attached to a styrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethylstyrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method utilizes a trifluoromethyl-substituted aryl halide and a vinylboronic acid or ester as starting materials . The reaction typically occurs under mild conditions, with the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar catalytic processes. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products. Industrial methods also focus on ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: Both anionic S_N2’ and cationic S_N1’ substitutions are common, often involving nucleophiles or electrophiles.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of the C-F bond in the trifluoromethyl group, leading to the formation of new functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles are commonly used. Reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alkenes, cycloalkanes, and various functionalized derivatives .
Scientific Research Applications
Trifluoromethylstyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethylstyrene involves the activation of the C-F bond in the trifluoromethyl group. This activation can occur through various pathways, including nucleophilic substitution and transition metal-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
- 4-Methoxystyrene
- 4-Chlorostyrene
- 2,3,4,5,6-Pentafluorostyrene
- 4-Vinylanisole
- 4-Cyanostyrene
Comparison: Trifluoromethylstyrene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and cycloaddition reactions compared to its non-fluorinated counterparts. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
705-89-5 |
|---|---|
Molecular Formula |
C9H7F3 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3,3,3-trifluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
HKADMMFLLPJEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





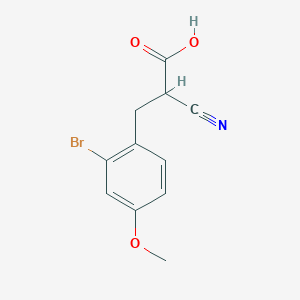




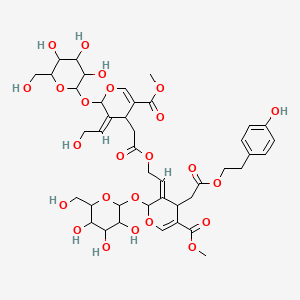
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
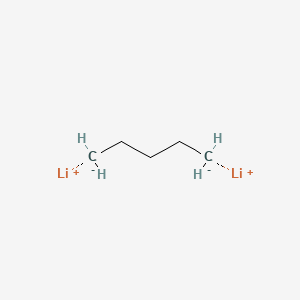
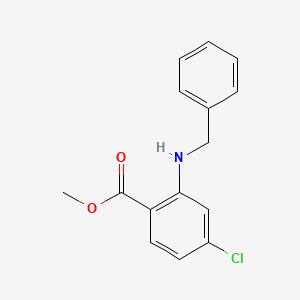
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
